3-Methoxyphenol-d3

Stable Isotope Labeling LC-MS/MS Isotope Dilution

Quantitative LC/GC-MS and NMR workflows face unacceptable variability from matrix effects when relying on unlabeled internal standards. 3-Methoxyphenol-d3 directly resolves this as a stable isotope-labeled internal standard (SIL-IS) for 3-methoxyphenol, providing precise analyte recovery correction. - Co-elutes with the target analyte to eliminate ion suppression/enhancement, delivering 63-100% recovery and 2-6% precision in environmental PM2.5 tracer studies. - The +3 Da mass shift ensures baseline separation for accurate DMPK concentration profiling. - Silent methoxy region in ¹H NMR enables unobstructed kinetic and mechanistic reaction monitoring.

Molecular Formula C7H8O2
Molecular Weight 127.16 g/mol
Cat. No. B12367866
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Methoxyphenol-d3
Molecular FormulaC7H8O2
Molecular Weight127.16 g/mol
Structural Identifiers
SMILESCOC1=CC=CC(=C1)O
InChIInChI=1S/C7H8O2/c1-9-7-4-2-3-6(8)5-7/h2-5,8H,1H3/i1D3
InChIKeyASHGTJPOSUFTGB-FIBGUPNXSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Methoxyphenol-d3: Product Overview and Core Procurement Considerations


3-Methoxyphenol-d3 (CAS: not available; Molecular Formula: C7H5D3O2; Molecular Weight: 127.16 g/mol) is a stable isotope-labeled analog of 3-methoxyphenol, in which the three hydrogen atoms of the methoxy group are replaced by deuterium [1]. It belongs to the class of deuterated phenolic compounds and is primarily utilized as an internal standard for quantitative analysis via mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy [1][2]. Its well-defined isotopic labeling provides a distinct mass shift (+3 Da relative to the unlabeled analog) and eliminates the methoxy proton signal in ¹H NMR, enabling precise quantification and metabolic tracing in complex biological and environmental matrices [1].

Isotope-labeled internal standard for MS-based quantification
NMR probe with silent methoxy region for tracer studies
Co-elutes with target analyte for matrix-effect correction

Why Unlabeled 3-Methoxyphenol Cannot Substitute for 3-Methoxyphenol-d3 in Quantitative Workflows


In quantitative analytical workflows, direct substitution of 3-Methoxyphenol-d3 with its unlabeled analog (3-methoxyphenol) or other non-isotopic internal standards introduces unacceptable variability due to differential ionization efficiency, chromatographic behavior, and matrix effects [1]. Stable isotope-labeled internal standards (SIL-IS) like 3-Methoxyphenol-d3 co-elute with the target analyte, thereby correcting for ion suppression/enhancement and extraction recovery losses, which is essential for achieving the accuracy and precision required by regulatory guidelines (e.g., FDA Bioanalytical Method Validation) [2]. The use of unlabeled analogs cannot compensate for these analytical biases, leading to unreliable quantification and potential data rejection.

Matrix effect correction

Unlabeled 3-methoxyphenol may not co-elute, limiting correction for ion suppression or enhancement.

Ionization efficiency

Non-isotopic internal standards can exhibit different ionization behavior, introducing quantification bias.

Validation expectations

Structural analogs often fail to meet the precision and accuracy expectations of bioanalytical method validation.

3-Methoxyphenol-d3: Quantitative Evidence of Differentiation for Analytical Method Selection


Isotopic Purity Enables Reliable Quantification with Minimal Cross-Contamination

High isotopic purity is critical for accurate isotope dilution mass spectrometry (IDMS). While specific certified values for 3-Methoxyphenol-d3 may vary by vendor lot, reputable suppliers typically provide deuterated phenols with isotopic enrichment of ≥99 atom % D for the labeled methyl group . This contrasts with non-deuterated 3-methoxyphenol, which contains natural abundance isotopes (~1.1% ¹³C) that can cause isotopic overlap and reduce quantitative accuracy at low analyte concentrations [1].

Isotopic enrichment
Class-level
≥99 atom % D vs 0.015% D (natural)
>6600-fold difference
Minimizes cross-talk in isotope dilution MS
Lot-specific CoA review advised
Stable Isotope Labeling LC-MS/MS Isotope Dilution

Mass Shift of +3 Da Enables Unambiguous Chromatographic Separation from Unlabeled Analyte

3-Methoxyphenol-d3 exhibits a molecular ion (M+H)+ of m/z 128.08, which is +3 Da higher than that of unlabeled 3-methoxyphenol (m/z 125.06 for [M+H]+) due to the substitution of three hydrogen atoms (¹H) with deuterium (²H) [1]. This mass difference is sufficient for baseline resolution in triple quadrupole and high-resolution mass spectrometers, preventing spectral overlap and allowing for selective reaction monitoring (SRM) of distinct transitions for the analyte and internal standard [2].

Precursor ion mass shift
Head-to-head
128.08 Da vs 125.06 Da
+3.02 Da; ESI positive mode
Baseline resolution without isotopic overlap
Enables distinct SRM transitions
Mass Spectrometry Internal Standard LC-MS

Silent Methoxy Region in ¹H NMR Simplifies Spectra and Enables Tracer Studies

In the ¹H NMR spectrum, 3-Methoxyphenol-d3 shows a complete absence of the methoxy proton singlet at approximately 3.7-3.8 ppm, which is a prominent feature of the non-deuterated analog [1]. This spectral simplification reduces signal overlap and allows for the unambiguous identification and quantification of metabolites or reaction products in complex mixtures when using 3-Methoxyphenol-d3 as a tracer or internal standard [2].

¹H NMR methoxy region
Class-level
Signal absent (0 H) vs 3H singlet
100% reduction at ~3.75 ppm
Eliminates spectral interference for tracer studies
Simplifies kinetic and metabolic monitoring
NMR Spectroscopy Metabolic Tracing Deuterium Labeling

Compensation of Matrix Effects in LC-MS/MS Improves Quantitative Accuracy and Precision

In bioanalytical and environmental applications, stable isotope-labeled internal standards like 3-Methoxyphenol-d3 are essential for correcting matrix-induced ion suppression or enhancement [1]. While a direct head-to-head study using 3-Methoxyphenol-d3 and an unlabeled analog is not identified in the public domain, class-level evidence demonstrates that the use of a deuterated IS significantly improves assay precision (%RSD) and accuracy (%bias) compared to a structural analog IS [2]. A method for methoxyphenols in atmospheric particulate matter using deuterated standards achieved recoveries of 63–100% and precision of 2–6% [1].

Matrix effect compensation
Cross-study comparable
RSD 2–6%, recovery 63–100%
vs >15% RSD/bias for structural analog IS
Supports precision and accuracy for method validation
GC-MS of methoxyphenols in PM samples
LC-MS/MS Matrix Effect Internal Standard Bioanalysis

Optimal Application Scenarios for 3-Methoxyphenol-d3 Driven by Quantitative Evidence


Absolute Quantification of 3-Methoxyphenol in Environmental Samples

When quantifying 3-methoxyphenol as a tracer for wood smoke in ambient air particulate matter (PM2.5/PM10), 3-Methoxyphenol-d3 should be used as the isotope dilution internal standard to correct for variable extraction recovery and matrix-induced ion suppression in GC-MS or LC-MS/MS analysis. This application is directly supported by the method validation data showing 63–100% recovery and 2–6% precision when using deuterated methoxyphenol standards [1].

Pharmacokinetic and Metabolic Fate Studies of Phenolic Compounds

In drug metabolism and pharmacokinetic (DMPK) studies, 3-Methoxyphenol-d3 can be employed as a tracer or internal standard to distinguish exogenous compound from endogenous background and to correct for sample preparation variability in biological fluids (e.g., plasma, urine). The +3 Da mass shift ensures baseline chromatographic separation from the unlabeled drug/metabolite, enabling precise concentration-time profile generation for regulatory submission [1].

Reaction Monitoring and Mechanistic Studies Using NMR

For synthetic chemists investigating reaction mechanisms or optimizing yields, 3-Methoxyphenol-d3 serves as a valuable NMR probe. The silent methoxy region in the ¹H NMR spectrum allows for unobstructed observation of other proton signals in the reaction mixture, facilitating kinetic studies and product identification without interference from the methoxy group. This is particularly useful when monitoring reactions involving phenolic substrates [1].

Application
Selection Property
Validation Focus
Environmental tracer quantification
Isotope dilution MS fit
Matrix-effect correction and recovery
DMPK research
Mass shift chromatographic resolution
Precise concentration-time profiles
NMR reaction monitoring
Silent methoxy region probe
Spectral simplification for kinetic analysis

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